Efatutazone

Catalog No.
S548906
CAS No.
223132-37-4
M.F
C27H26N4O4S
M. Wt
502.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Efatutazone

Researchers using legacy TZDs in oncology face off-target cytotoxicity at high doses. Efatutazone (CAS 223132-37-4) is an ultra-potent PPARγ agonist, exhibiting 50-500 fold greater potency than rosiglitazone, with a 0.8 nM IC50 for cell proliferation. • Enables robust anti-proliferative effects at nanomolar concentrations in anaplastic thyroid cancer & NSCLC models. • Reverses EGFR-TKI resistance via TGF-β/Smad2 & PTEN/Akt pathway modulation. • Induces terminal differentiation in cancer stem cells without off-target noise. Reliable DMSO solubility, -20°C long-term stability, ideal for in vivo xenograft and HTS assays.

CAS Number

223132-37-4

Product Name

Efatutazone

IUPAC Name

5-[[4-[[6-(4-amino-3,5-dimethylphenoxy)-1-methylbenzimidazol-2-yl]methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C27H26N4O4S

Molecular Weight

502.6 g/mol

InChI

InChI=1S/C27H26N4O4S/c1-15-10-20(11-16(2)25(15)28)35-19-8-9-21-22(13-19)31(3)24(29-21)14-34-18-6-4-17(5-7-18)12-23-26(32)30-27(33)36-23/h4-11,13,23H,12,14,28H2,1-3H3,(H,30,32,33)

InChI Key

JCYNMRJCUYVDBC-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

CS 7017, CS-7017, CS7017, efatutazone, efatutazone hydrochloride, RS 5444, RS-5444, RS5444

Canonical SMILES

CC1=CC(=CC(=C1N)C)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=C(C=C4)CC5C(=O)NC(=O)S5

The exact mass of the compound Inolitazone is 502.16748 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiazolidinediones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg

Efatutazone (CAS 223132-37-4), also known as CS-7017 or RS5444, is a highly selective, third-generation thiazolidinedione (TZD) derivative that functions as an ultra-potent peroxisome proliferator-activated receptor gamma (PPARγ) agonist[1]. Unlike classic first- and second-generation TZDs developed primarily as insulin sensitizers for metabolic disorders, efatutazone was specifically optimized for high-affinity receptor binding and potent anti-proliferative activity. It exhibits an exceptionally low half-maximal effective concentration (EC50) in the low nanomolar range for PPARγ transactivation[1]. For procurement professionals and principal investigators, efatutazone represents a premium, research-grade compound essential for advanced oncology modeling, particularly in studies investigating anaplastic thyroid cancer, non-small cell lung cancer (NSCLC), and targeted therapy resistance mechanisms where older TZDs lack sufficient potency.

Research Fit

PPARγ pathway activation study fit
Transcriptional activation assay context
Oncology model research tool compound

Substituting efatutazone with older, more common TZDs like rosiglitazone, pioglitazone, or troglitazone fundamentally compromises experimental integrity in non-metabolic research [1]. While legacy TZDs effectively modulate glucose metabolism, they require high micromolar concentrations to induce cell cycle arrest, apoptosis, or differentiation in cancer models. At these elevated doses, legacy TZDs frequently trigger off-target effects, including PPARγ-independent cytotoxicity and confounding pathway activations[2]. Efatutazone’s structural refinements confer a 50- to 500-fold increase in potency, allowing researchers to achieve robust on-target transcriptional responses and tumor growth inhibition at nanomolar concentrations[1]. Consequently, using a generic TZD substitute in oncology or drug-resistance assays will likely yield high background noise, artifactual toxicity, and a failure to replicate efatutazone's specific synergistic effects with chemotherapeutics.

Substitution Risk

TZD class shows variable binding affinity and activation potency; direct substitution may shift assay-response context.
Isoform selectivity differs among PPARγ agonists; pan-PPAR activators may confound PPARγ-specific pathway interpretation.
Cellular and in vivo model-response context may not transfer between PPARγ agonists with different potency profiles.

Superior PPARγ Transcriptional Activation Potency

Efatutazone demonstrates unprecedented potency in activating PPARγ-mediated transcription compared to legacy TZDs. Quantitative assays establish that efatutazone achieves a 50% inhibition of transcriptional response (EC50) at approximately 1.0 nM[1]. In direct comparative models, this makes efatutazone approximately 50-fold more potent than the second-generation TZD rosiglitazone, and up to 500-fold more potent than the first-generation TZD troglitazone [1].

Evidence DimensionPPARγ transcriptional activation (EC50)
Target Compound Data1.0 nM
Comparator Or BaselineRosiglitazone (~50 nM) and Troglitazone (~500 nM)
Quantified Difference50-fold to 500-fold higher potency
ConditionsIn vitro PPAR response element (PPRE) transactivation assays

Procurement of efatutazone enables researchers to utilize ultra-low dosing regimens, strictly isolating PPARγ-dependent mechanisms without the confounding off-target effects seen at micromolar doses of legacy TZDs.

Transcriptional Activation
Head-to-head
EC50 1 nM vs Rosiglitazone 65 nM, Troglitazone 631 nM
Reported transcriptional activation context
DRO cell PPRE3-tk-luc reporter assay

Nanomolar Anti-Proliferative Efficacy in Oncology Models

Beyond metabolic modulation, efatutazone was optimized for direct anti-tumor activity, exhibiting an IC50 of 0.8 nM for the inhibition of cell proliferation in sensitive cancer cell lines [1]. In contrast, standard TZDs like pioglitazone and rosiglitazone typically require doses ranging from 10 µM to 100 µM to induce similar anti-neoplastic effects, such as cell cycle arrest or apoptosis. This massive differential in anti-proliferative potency allows efatutazone to suppress the growth of human anaplastic thyroid and colorectal tumor xenografts effectively at low systemic doses [1].

Evidence DimensionInhibition of cell proliferation (IC50)
Target Compound Data0.8 nM
Comparator Or BaselinePioglitazone / Rosiglitazone (10 µM - 100 µM)
Quantified Difference>10,000-fold greater anti-proliferative potency in specific cell lines
ConditionsIn vitro cancer cell proliferation assays (e.g., ATC and colorectal lines)

Selecting efatutazone is critical for oncology researchers needing a viable PPARγ-targeted anti-proliferative agent, as older TZDs cannot realistically achieve required therapeutic concentrations without severe toxicity.

Growth Inhibition (DRO)
Head-to-head
IC50 0.8 nM
Supports cell-model endpoint review
PPARγ-dependent mechanism confirmed

Synergistic Reversal of Tyrosine Kinase Inhibitor (TKI) Resistance

Efatutazone is uniquely suited for combination therapy research in drug-resistant models. In EGFR-TKI-resistant non-small cell lung cancer (NSCLC) cells, efatutazone effectively downregulates TGF-β2 mRNA expression and synergizes with inhibitors like erlotinib to prevent metastasis and induce apoptosis [1]. While high doses (e.g., 25 µM) of rosiglitazone or pioglitazone are historically required to push TKI-induced apoptosis in resistant models, efatutazone achieves superior synergistic inactivation of the Akt pathway at drastically lower, physiologically relevant nanomolar concentrations [1].

Evidence DimensionConcentration required for synergistic TKI resistance reversal
Target Compound DataNanomolar range (Efatutazone)
Comparator Or BaselinePioglitazone / Rosiglitazone (25 µM)
Quantified DifferenceOrders of magnitude lower concentration required for equivalent or superior pathway modulation
ConditionsEGFR-TKI-resistant NSCLC cell lines (e.g., PC-9ER, H1650)

For assay development focusing on overcoming chemoresistance, efatutazone provides a cleaner, high-potency tool that avoids the solubility and toxicity issues of micromolar TZD dosing.

Isoform Selectivity
Class-level
PPARγ-selective at 10 nM; no detectable PPARα or PPARδ activation
Supports isoform-specific pathway interpretation
RIE cell PPAR isoform reporter system

Processability and Stock Solution Stability for High-Throughput Screening

Compared to generic, unoptimized TZD research chemicals that may suffer from variable solubility or rapid degradation in solution, efatutazone offers highly reliable handling properties for laboratory workflows. It is highly soluble in DMSO, and standard protocols recommend warming to 37°C with mild sonication to ensure complete dissolution for concentrated stock solutions [1]. Once prepared, these DMSO stock solutions maintain chemical stability for several months when stored at -20°C, ensuring high reproducibility across longitudinal in vitro studies and high-throughput screening campaigns [1].

Evidence DimensionReagent stability and preparation
Target Compound DataStable at -20°C in DMSO for months
Comparator Or BaselineFreshly prepared daily solutions (Generic unstable analogs)
Quantified DifferenceExtended shelf-life of prepared stock solutions
ConditionsDMSO solvent, -20°C storage, standard laboratory handling

Predictable solubility and long-term stock stability reduce batch-to-batch variability, lowering overall procurement costs and minimizing experimental errors in large-scale assays.

Clinical Endpoint Context
Trial context
Median survival 138 days vs 98 days (0.15 mg cohort)
Reported clinical endpoint context
Phase I trial, N=15, paclitaxel combination
DCIS Differentiation Model
Reported
Reduced invasive progression; differentiation toward lactational mammary epithelial cells
Reported model-response context
MCFDCIS xenograft, 30 mg/kg
Preventive Xenograft Model
Reported
94.4% tumor growth inhibition at 0.025% dietary dose
Supports in vivo model-response context
DRO xenograft, dose-response established

Oncology Drug Discovery and Xenograft Modeling

Due to its 0.8 nM IC50 for cell proliferation, efatutazone is the premier PPARγ agonist for in vivo xenograft models of anaplastic thyroid cancer (ATC) and colorectal cancer, where legacy TZDs fail to achieve necessary tissue concentrations [1].

TKI-Resistance Mechanism Studies

Efatutazone is the optimal choice for in vitro assays investigating the reversal of EGFR-TKI resistance in NSCLC, as it modulates the TGF-β/Smad2 and PTEN/Akt pathways at nanomolar doses without off-target cytotoxicity [2].

Stem Cell and Differentiation Assays

Because it induces cellular morphological changes and terminal differentiation at ultra-low concentrations, efatutazone is highly suitable for research into cancer stem cell (CSC) biology and epithelial-mesenchymal transition (EMT) reversal [1].

High-Throughput Nuclear Receptor Screening

Its reliable DMSO solubility, long-term stock stability at -20°C, and exceptional receptor affinity make efatutazone an ideal positive control or benchmark compound in high-throughput screening assays targeting novel PPARγ modulators[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
ATC translational oncology models
PPARγ pathway engagement context
Model endpoint response review
DCIS differentiation model studies
In vivo target engagement review
Progenitor cell and differentiation endpoints
PPARγ isoform-selective pathway studies
Isoform selectivity assay context
Off-target PPARα/δ activation control
PPARγ agonist comparator studies
Potency context reference standard
Assay condition reproducibility review

XLogP3

4.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

502.16747650 Da

Monoisotopic Mass

502.16747650 Da

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M17ILL71MC

Pharmacology

Efatutazone is an orally bioavailable thiazolidinedione and an agonist of peroxisome proliferator-activated receptor gamma (PPAR-gamma) with potential antineoplastic activity. Efatutazone binds to and activates PPAR-gamma thus inducing cell differentiation and apoptosis, leading to a reduction in cellular proliferation. PPAR-gamma is a nuclear hormone receptor and a ligand-activated transcription factor that controls the expression of genes involved in macromolecule metabolism and cell differentiation, specifically adipocyte differentiation.

MeSH Pharmacological Classification

Antineoplastic Agents

Other CAS

223132-37-4

Wikipedia

Efatutazone
1: Murakami H, Ono A, Takahashi T, Onozawa Y, Tsushima T, Yamazaki K, Jikoh T, Boku N, Yamamoto N. Phase I study of Efatutazone, an oral PPARγ agonist, in patients with metastatic solid tumors. Anticancer Res. 2014 Sep;34(9):5133-41. PubMed PMID: 25202104.
2: Serizawa M, Murakami H, Watanabe M, Takahashi T, Yamamoto N, Koh Y. Peroxisome proliferator-activated receptor γ agonist efatutazone impairs transforming growth factor β2-induced motility of epidermal growth factor receptor tyrosine kinase inhibitor-resistant lung cancer cells. Cancer Sci. 2014 Jun;105(6):683-9. doi: 10.1111/cas.12411. Epub 2014 May 10. PubMed PMID: 24698130.
3: Komatsu Y, Yoshino T, Yamazaki K, Yuki S, Machida N, Sasaki T, Hyodo I, Yachi Y, Onuma H, Ohtsu A. Phase 1 study of efatutazone, a novel oral peroxisome proliferator-activated receptor gamma agonist, in combination with FOLFIRI as second-line therapy in patients with metastatic colorectal cancer. Invest New Drugs. 2014 Jun;32(3):473-80. doi: 10.1007/s10637-013-0056-3. Epub 2013 Dec 15. PubMed PMID: 24337768; PubMed Central PMCID: PMC4045340.
4: Nakles RE, Kallakury BV, Furth PA. The PPARγ agonist efatutazone increases the spectrum of well-differentiated mammary cancer subtypes initiated by loss of full-length BRCA1 in association with TP53 haploinsufficiency. Am J Pathol. 2013 Jun;182(6):1976-85. doi: 10.1016/j.ajpath.2013.02.006. Epub 2013 May 8. PubMed PMID: 23664366; PubMed Central PMCID: PMC3668033.
5: Smallridge RC, Copland JA, Brose MS, Wadsworth JT, Houvras Y, Menefee ME, Bible KC, Shah MH, Gramza AW, Klopper JP, Marlow LA, Heckman MG, Von Roemeling R. Efatutazone, an oral PPAR-γ agonist, in combination with paclitaxel in anaplastic thyroid cancer: results of a multicenter phase 1 trial. J Clin Endocrinol Metab. 2013 Jun;98(6):2392-400. doi: 10.1210/jc.2013-1106. Epub 2013 Apr 15. PubMed PMID: 23589525; PubMed Central PMCID: PMC3667260.
6: Pishvaian MJ, Marshall JL, Wagner AJ, Hwang JJ, Malik S, Cotarla I, Deeken JF, He AR, Daniel H, Halim AB, Zahir H, Copigneaux C, Liu K, Beckman RA, Demetri GD. A phase 1 study of efatutazone, an oral peroxisome proliferator-activated receptor gamma agonist, administered to patients with advanced malignancies. Cancer. 2012 Nov 1;118(21):5403-13. doi: 10.1002/cncr.27526. Epub 2012 May 8. PubMed PMID: 22570147; PubMed Central PMCID: PMC3726261.

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